

Infrared spectroscopy of Methyl 2,4-dinitrobenzoate functional groups

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Compound of Interest

Compound Name: Methyl 2,4-dinitrobenzoate

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This guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy for the analysis of **Methyl 2,4-dinitrobenzoate**. It details the characteristic vibrational frequencies of its core functional groups, outlines a standard experimental protocol for spectral acquisition, and visually represents the analytical workflow and structure-spectrum correlations.

Core Principles of IR Spectroscopy of Methyl 2,4-dinitrobenzoate

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the structural elements of organic compounds.^[1] The method measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.^[1] Each functional group within a molecule vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

Methyl 2,4-dinitrobenzoate is comprised of a methyl ester group and two nitro groups attached to a benzene ring.^[1] Its IR spectrum is a composite of absorptions arising from these distinct moieties. The most prominent features are the strong stretching vibrations of the nitro (NO_2) and carbonyl (C=O) groups, which are highly polar and therefore produce intense absorption bands.^[2]

Data Presentation: Vibrational Frequencies of Functional Groups

The following table summarizes the key infrared absorption bands for the functional groups present in **Methyl 2,4-dinitrobenzoate**. The precise positions of these bands can be influenced by the electronic environment within the molecule.[3]

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Expected Intensity
**Nitro Group (NO ₂) **	Asymmetric Stretch (v _{as})	1550–1475	Strong
Symmetric Stretch (v _s)		1360–1290	Strong
Ester Group (-COOCH ₃)	Carbonyl C=O Stretch	1750–1735	Strong
C-O Stretch		1310–1250	Medium-Strong
Aromatic Ring	C=C Stretch (in-ring)	~1600 and ~1475	Medium-Weak
Aromatic C-H Stretch		3100–3000	Weak
Aliphatic Group (-CH ₃)	C-H Stretch	2950–2800	Medium-Weak
C-H Bend		~1375	Medium-Weak
C-N Linkage	C-N Stretch	890-835	Medium

Data compiled from sources:[1][2][3][4][5][6][7]

Experimental Protocol: Solid-State FT-IR Spectroscopy (KBr Pellet Method)

This protocol details the standard procedure for obtaining a high-quality infrared spectrum of a solid sample like **Methyl 2,4-dinitrobenzoate** using the potassium bromide (KBr) pellet technique.

A. Materials and Equipment

- **Methyl 2,4-dinitrobenzoate** (solid sample)
- FT-IR grade Potassium Bromide (KBr), desiccated
- Agate mortar and pestle[3]
- Hydraulic press with pellet-forming die
- FT-IR Spectrometer

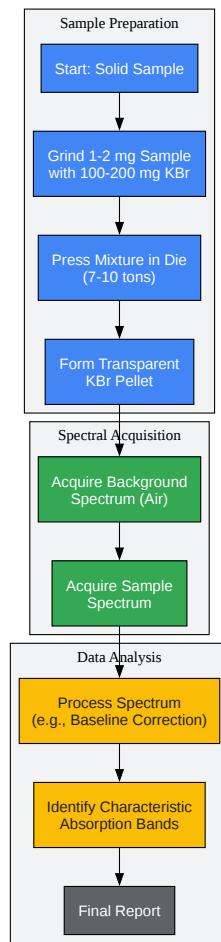
B. Procedure

- Drying: Ensure both the KBr powder and the sample are free of moisture, as water shows a very broad O-H absorption that can obscure parts of the spectrum. Dry in an oven at ~110°C for several hours and store in a desiccator.
- Sample Preparation: Place approximately 1-2 mg of the **Methyl 2,4-dinitrobenzoate** sample into the agate mortar. Add about 100-200 mg of dry KBr powder.
- Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[3] The fine particle size is crucial to reduce scattering of the infrared radiation.
- Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will fuse the KBr mixture into a transparent or translucent pellet.
- Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.[3]
- Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

- Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the characteristic absorption bands using the data in the table above.

Visualization of Workflow and Correlations

The following diagrams illustrate the experimental workflow for IR analysis and the logical correlation between the molecular structure of **Methyl 2,4-dinitrobenzoate** and its spectral features.



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Caption: Experimental workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Caption: Correlation between functional groups of the molecule and their IR absorption regions.

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